3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide typically involves the formation of the imidazole ring followed by the attachment of the pyridine and butanamide groups. One common method involves the reaction of 2-methylimidazole with a pyridine derivative under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives. Substitution reactions can result in various substituted imidazole compounds .
Scientific Research Applications
3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-methylimidazole: Another imidazole derivative with a methyl group at a different position.
4-methylimidazole: An imidazole derivative with a methyl group at the 4-position.
N-methylimidazole: An imidazole derivative with a methyl group on the nitrogen atom.
Uniqueness
3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H18N4O |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-methyl-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]butanamide |
InChI |
InChI=1S/C14H18N4O/c1-10(2)8-14(19)17-12-4-5-13(16-9-12)18-7-6-15-11(18)3/h4-7,9-10H,8H2,1-3H3,(H,17,19) |
InChI Key |
VJMYGYUOZCKYOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NC(=O)CC(C)C |
Origin of Product |
United States |
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